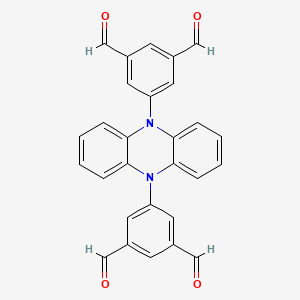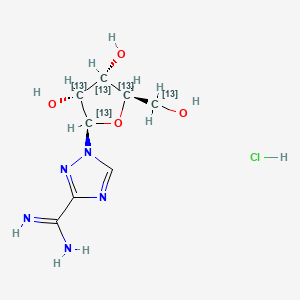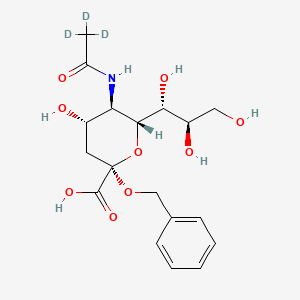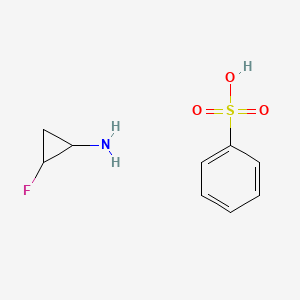
5,5'-(Phenazine-5,10-diyl)diisophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde is a complex organic compound with the molecular formula C28H18N2O4 It is known for its unique structure, which includes a phenazine core linked to two isophthalaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde typically involves the reaction of phenazine derivatives with isophthalaldehyde under controlled conditions. One common method includes the use of a condensation reaction where phenazine-5,10-diyl is reacted with isophthalaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 25°C to 80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The phenazine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in catalysis, gas storage, and separation technologies.
Mechanism of Action
The mechanism of action of 5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde involves its interaction with various molecular targets and pathways. The phenazine core can participate in redox reactions, influencing cellular processes and signaling pathways. The aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Phenazine-5,10-diyl-dibenzonitriles: These compounds have similar structural features but differ in their functional groups, leading to distinct chemical properties and applications.
Phenazine-5,10-diyl-bis(benzaldehyde): Another related compound with aldehyde groups, but with different substitution patterns on the phenazine core.
Uniqueness
5,5’-(Phenazine-5,10-diyl)diisophthalaldehyde is unique due to its specific combination of phenazine and isophthalaldehyde moieties, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in the synthesis of advanced materials make it a valuable compound in scientific research.
Properties
Molecular Formula |
C28H18N2O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-[10-(3,5-diformylphenyl)phenazin-5-yl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H18N2O4/c31-15-19-9-20(16-32)12-23(11-19)29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)24-13-21(17-33)10-22(14-24)18-34/h1-18H |
InChI Key |
DMUKPKYOMYNMIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3N2C4=CC(=CC(=C4)C=O)C=O)C5=CC(=CC(=C5)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)



![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)




![4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinoline;bromide](/img/structure/B14765550.png)
![tert-butyl (3R,5S,10R)-2-oxo-3,10-diphenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14765554.png)


